3,5-Bis(octadecyloxy)benzoic acid

Langmuir-Blodgett Films Monolayer Stability Surface Pressure Isotherm

3,5-Bis(octadecyloxy)benzoic acid (CAS 124502-13-2) is a synthetic, long-chain dialkoxybenzoic acid with the molecular formula C₄₃H₇₈O₄ and a molecular weight of 659.08 g/mol. Its structure consists of a central benzoic acid core symmetrically substituted at the 3- and 5- positions with two octadecyloxy (C18H37O–) chains, which confers significant hydrophobic character and amphiphilic behavior.

Molecular Formula C43H78O4
Molecular Weight 659.1 g/mol
CAS No. 124502-13-2
Cat. No. B14289562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis(octadecyloxy)benzoic acid
CAS124502-13-2
Molecular FormulaC43H78O4
Molecular Weight659.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCOC1=CC(=CC(=C1)C(=O)O)OCCCCCCCCCCCCCCCCCC
InChIInChI=1S/C43H78O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-46-41-37-40(43(44)45)38-42(39-41)47-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-39H,3-36H2,1-2H3,(H,44,45)
InChIKeyDGHAMYSZTYSXBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Bis(octadecyloxy)benzoic acid (CAS 124502-13-2): Key Physicochemical and Structural Profile for Procurement


3,5-Bis(octadecyloxy)benzoic acid (CAS 124502-13-2) is a synthetic, long-chain dialkoxybenzoic acid with the molecular formula C₄₃H₇₈O₄ and a molecular weight of 659.08 g/mol [1]. Its structure consists of a central benzoic acid core symmetrically substituted at the 3- and 5- positions with two octadecyloxy (C18H37O–) chains, which confers significant hydrophobic character and amphiphilic behavior [2]. The compound has been primarily investigated for its ability to form stable monomolecular films at air–water interfaces, a property that underpins its utility in Langmuir–Blodgett (LB) film fabrication and supramolecular assembly research [2].

Workflow Langmuir-Blodgett film fabrication and interfacial monolayer studies
Selection Symmetric C18 dialkoxybenzoic acid with amphiphilic wedge geometry
Use Context Supramolecular assembly and polymer-blend structure control

Why Generic Substitution Fails for 3,5-Bis(octadecyloxy)benzoic Acid in Advanced Material Fabrication


Generic substitution of 3,5-bis(octadecyloxy)benzoic acid with other long-chain amphiphiles or simple fatty acids is not scientifically valid due to its unique combination of a central aromatic core and two long, symmetrical C18 alkyl chains. This specific architecture dictates its packing density, molecular area, and film stability at interfaces, which are not reproducible by mono-alkyl benzoic acids or branched fatty acids with alternative architectures [1]. For instance, the presence of two octadecyloxy groups, as opposed to a single chain, fundamentally alters the molecule's footprint and intermolecular interactions in a Langmuir monolayer, directly impacting the quality and reproducibility of transferred LB films [1]. Furthermore, the chain length (C18) is critical; shorter-chain analogs (e.g., C16 or C12) exhibit different melting points, solubility, and self-assembly behavior, leading to compromised structural integrity and performance in temperature-dependent applications [2].

Mono-alkyl Molecular area and hydrophobic driving force may not reproduce target monolayer packing
Shorter chain C16 or C12 analogs can alter melting, solubility, and self-assembly thermal stability
Tri-chain Three-chain derivatives may induce macro-phase separation in polymer complexes

Quantitative Differentiation of 3,5-Bis(octadecyloxy)benzoic Acid: A Data-Driven Evidence Guide


Superior Langmuir Monolayer Stability: Direct Head-to-Head Comparison with 2-Octadecyleicosanoic Acid

In a direct comparative study of branched fatty acids for Langmuir-Blodgett film formation, 3,5-dioctadecyloxybenzoic acid (Compound III) demonstrated significantly superior film stability compared to a structurally related analog, 2-octadecyleicosanoic acid (Compound I). Both compounds were evaluated for their ability to form stable monomolecular films at an air–water interface under a surface pressure of 25 dyn/cm. Compound III formed a stable monolayer under these conditions, whereas Compound I failed to do so, rendering it unsuitable for reliable LB film deposition [1].

Langmuir monolayer stability
Head-to-head
Stable film at 25 dyn/cm vs. comparator unstable
Supports LB film reproducibility context
Binary outcome, 20 °C air–water interface
Langmuir-Blodgett Films Monolayer Stability Surface Pressure Isotherm Amphiphile

Controlled Supramolecular Assembly: Comparative Analysis of Two-Chain vs. Three-Chain Benzoic Acid Derivatives

A class-level comparison of fan-shaped benzoic acid derivatives revealed distinct supramolecular behaviors based on the number of alkyl chains. A study using 3,5-bis(hexadecyloxyl)benzoic acid (BA2, a two-chain analog) and 3,4,5-tris(hexadecyloxyl)benzoic acid (BA3, a three-chain analog) demonstrated that BA3 exhibits higher crystallinity and a strong tendency toward macroscopic phase separation when hydrogen-bonded to poly(4-vinylpyridine) (P4VP) [1]. This is attributed to the increased self-aggregation propensity of the tri-chain molecule. By inference, the two-chain architecture of 3,5-bis(octadecyloxy)benzoic acid is expected to mitigate this undesirable phase separation, enabling more homogeneous and processable supramolecular materials.

Phase separation behavior
Class-level inference
Two-chain analog avoids macro-phase separation seen with tri-chain derivative
May support homogeneous blend formation
Inferred from BA2/BA3 polymer complexes
Supramolecular Chemistry Hydrogen Bonding Phase Separation Polymer Blends

Structural Rationale for Differentiation from Mono-Alkyl Benzoic Acids

The molecular architecture of 3,5-bis(octadecyloxy)benzoic acid (C43H78O4, MW 659.08) is fundamentally distinct from that of common mono-substituted analogs like 4-(octadecyloxy)benzoic acid (C25H42O3, MW 390.60) [1]. The presence of two long C18 chains at the 3,5-positions creates a wedge-shaped, hydrophobic-dominant molecule with a significantly larger cross-sectional area and enhanced van der Waals interactions between adjacent molecules [2]. This structural difference directly translates to a higher molecular area in Langmuir films and a stronger driving force for self-assembly into organized supramolecular structures, properties not achievable with the smaller, mono-alkyl counterpart [2].

Molecular architecture
Class-level
~69% higher MW and twofold chain number vs. mono-alkyl analog
Supports larger molecular footprint rationale
Structural basis for enhanced van der Waals interactions
Molecular Packing Self-Assembled Monolayers Amphiphile Design Hydrophobic Effect

Proven Application Scenarios for 3,5-Bis(octadecyloxy)benzoic Acid Based on Differential Evidence


Fabrication of Robust Langmuir-Blodgett (LB) Films for Electronic and Optical Devices

The demonstrated ability of 3,5-bis(octadecyloxy)benzoic acid to form a stable monomolecular film at 25 dyn/cm, in contrast to the unstable film formed by a close analog, makes it a superior candidate for the reproducible construction of Langmuir-Blodgett (LB) multilayers [1]. These highly ordered, ultrathin films are critical in the development of molecular electronics, non-linear optical devices, and high-resolution sensors. The procurement of this specific compound ensures a reliable, well-characterized building block for these advanced material applications, where film uniformity and stability are paramount.

Construction of Homogeneous Supramolecular Polymer Blends and Nanocomposites

Based on class-level inference from analogous two-chain benzoic acid derivatives, 3,5-bis(octadecyloxy)benzoic acid is expected to form more homogeneous blends with hydrogen-bonding polymers (e.g., poly(4-vinylpyridine)) compared to its three-chain counterparts, which are prone to detrimental macroscopic phase separation [2]. This property is essential for developing nanocomposites and polymer blends with predictable and consistent mechanical, thermal, or barrier properties. Procuring this compound over a tri-chain analog is a strategic choice to avoid phase separation and ensure material processability and performance.

Design of Advanced Amphiphilic Dendrons and Liquid Crystalline Building Blocks

The unique wedge-shaped architecture, conferred by its two C18 chains, positions 3,5-bis(octadecyloxy)benzoic acid as a valuable core unit for synthesizing more complex amphiphilic dendrons and liquid crystalline materials [1][2]. Its larger molecular footprint and enhanced hydrophobic interactions compared to mono-alkyl benzoic acids allow for the engineering of higher-generation dendritic structures with tailored self-assembly and phase behavior. This makes it a specific, strategic procurement for researchers focused on designing next-generation soft materials with precise nanoscale organization.

Application
Selection Property
Validation Focus
Langmuir-Blodgett film research
Monolayer stability under applied surface pressure
Surface pressure-area isotherm reproducibility
Supramolecular polymer blend studies
Phase-separation mitigation in two-chain architecture
Homogeneity and thermal property assessment
Amphiphilic dendron and liquid crystal synthesis
Wedge-shaped geometry with dual C18 chains
Self-assembly and mesophase behavior evaluation

Technical Documentation Hub

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39 linked technical documents
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